2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenylsulfonamide Intermediate: This step involves the reaction of 4-ethoxyaniline with sulfonyl chloride under basic conditions to form 4-ethoxyphenylsulfonamide.
Coupling with Tetrazole Derivative: The intermediate is then coupled with a tetrazole derivative, such as 5-aminotetrazole, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Cyclization: The final step involves cyclization under acidic conditions to form the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-ethoxyphenylsulfonamide: Shares the sulfonamide group but lacks the tetrazole ring.
5-aminotetrazole: Contains the tetrazole ring but lacks the sulfonamide and ethoxyphenyl groups.
Sulfonamide Derivatives: Various sulfonamide derivatives with different substituents on the aromatic ring.
Uniqueness
2-(4-(4-ethoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of the tetrazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-2-26-13-7-9-14(10-8-13)27(24,25)20-11-3-5-12(6-4-11)22-19-16(15(17)23)18-21-22/h3-10,20H,2H2,1H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXLXYQHRRFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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